molecular formula C22H19N3O5 B4390094 3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide

3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide

Cat. No. B4390094
M. Wt: 405.4 g/mol
InChI Key: CRCSMFREBFEWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been reported to exhibit anti-inflammatory activity, which can help to reduce inflammation and pain. Additionally, the compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide. One area of interest is its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential therapeutic targets. Finally, there is also a need for more research on the safety and toxicity of this compound, particularly in relation to its potential as a therapeutic agent.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have also reported its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-28-16-10-11-20(29-2)17(13-16)21-22(26)25(30-14-15-7-5-6-12-23-15)19-9-4-3-8-18(19)24(21)27/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCSMFREBFEWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=CC=N4)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 4
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
3-(2,5-dimethoxyphenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide

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